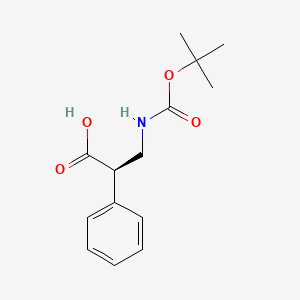
(R)-3-((叔丁氧羰基)氨基)-2-苯基丙酸
货号 B1312975
CAS 编号:
181140-88-5
分子量: 265.3 g/mol
InChI 键: PZRXRMWHLUUHFB-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
A novel synthesis of “®-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid”, which is a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This synthesis features a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .Chemical Reactions Analysis
The Boc group in “®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学研究应用
-
Peptide Synthesis
- Field : Organic Chemistry
- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .
- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .
- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .
-
Deprotection of Boc Amino Acids and Peptides
- Field : Organic Chemistry
- Application : A method for high temperature Boc deprotection of amino acids and peptides .
- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .
-
Direct Introduction of the Boc Group
- Field : Organic Chemistry
- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .
- Method : This method has been developed using flow microreactor systems .
- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .
-
Peptide Synthesis
- Field : Organic Chemistry
- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .
- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .
- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .
-
Deprotection of Boc Amino Acids and Peptides
- Field : Organic Chemistry
- Application : A method for high temperature Boc deprotection of amino acids and peptides .
- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .
-
Direct Introduction of the Boc Group
- Field : Organic Chemistry
- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .
- Method : This method has been developed using flow microreactor systems .
- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .
-
Peptide Synthesis
- Field : Organic Chemistry
- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .
- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .
- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .
-
Deprotection of Boc Amino Acids and Peptides
- Field : Organic Chemistry
- Application : A method for high temperature Boc deprotection of amino acids and peptides .
- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .
-
Direct Introduction of the Boc Group
- Field : Organic Chemistry
- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .
- Method : This method has been developed using flow microreactor systems .
- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .
属性
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428360 | |
| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
CAS RN |
181140-88-5 | |
| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(Boc-amino)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



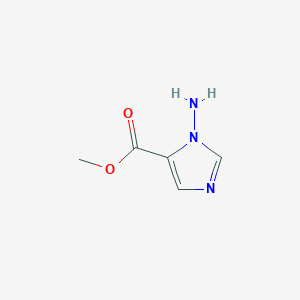
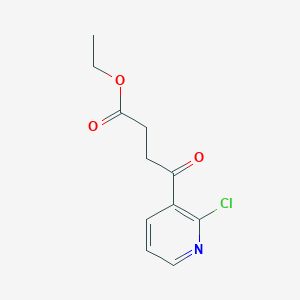
![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)
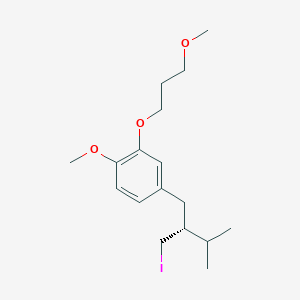
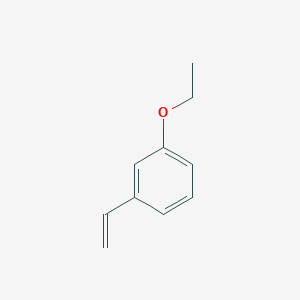

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)
![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)
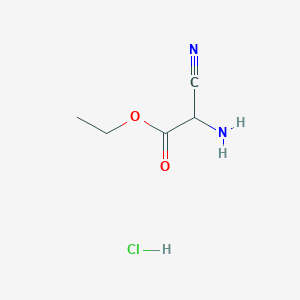
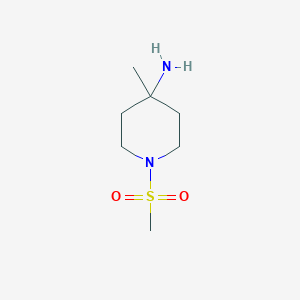
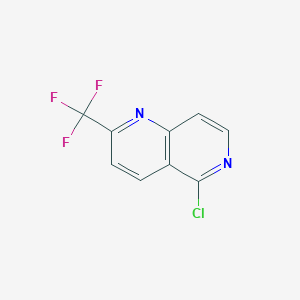
![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)
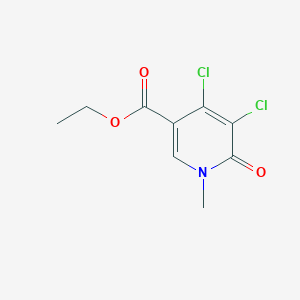
![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)